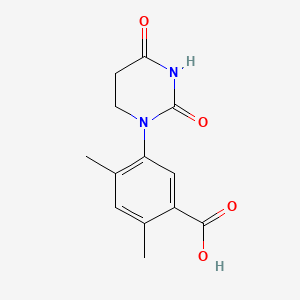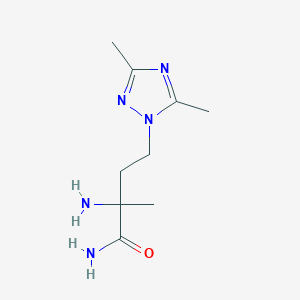
(R)-N-Fmoc-2,2-dimethyloxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazolidine ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino acid derivative with the Fmoc group, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the oxazolidine ring can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis where the Fmoc group serves as a protecting group for amino acids.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with enzymes and proteins, inhibiting their activity or altering their function. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: is similar to other Fmoc-protected amino acids and oxazolidine derivatives.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Oxazolidinone: A related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid lies in its combination of the Fmoc group and the oxazolidine ring, which provides specific reactivity and stability. This makes it particularly useful in applications where both protecting group stability and ring structure are important.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
Clave InChI |
RGGJQFWYGIRJKS-GOSISDBHSA-N |
SMILES isomérico |
CC1(N([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canónico |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
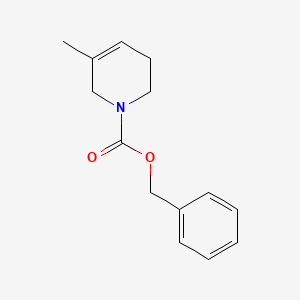
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
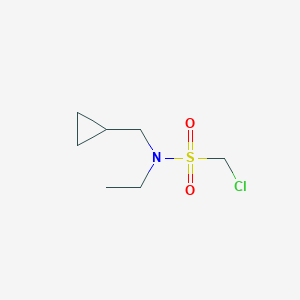
amine](/img/structure/B13482294.png)


![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
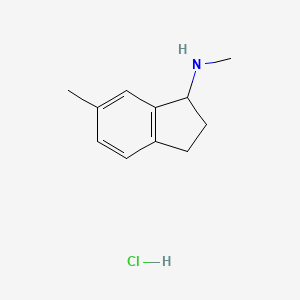
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)

